molecular formula C13H16N2O3 B4010525 5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Cat. No.: B4010525
M. Wt: 248.28 g/mol
InChI Key: NAEJYBMFXRIYHX-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.11609238 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Properties

  • Synthetic Approaches and Characterization : A range of studies focuses on the synthesis of novel pyrazole derivatives, exploring diverse synthetic routes and conditions. For instance, research has demonstrated the synthesis of novel pyrazolines and pyrazole chalcones, highlighting methodologies that optimize yields and reaction times. The structural characterization of these compounds typically involves spectroscopic methods, confirming their anticipated structures (Thakrar et al., 2012); (Prasath et al., 2015).

  • Photophysical Studies : Investigations into the photophysical properties of pyrazole derivatives, such as absorption, emission, and quantum yields, are prominent. These studies often examine the effects of different substituents and solvents on the photophysical behavior, providing insights into potential applications in optoelectronics and as fluorescent probes (Şenol et al., 2020).

Biological Applications

  • Antimicrobial and Antioxidant Activities : Some pyrazole derivatives have been evaluated for their biological activities, including antimicrobial and antioxidant properties. For example, novel pyrazole chalcones showed promising antimicrobial activities against various bacterial and fungal strains, as well as moderate antioxidant activities, suggesting their potential as therapeutic agents (Bandgar et al., 2009).

Material Science and Chemosensors

  • Chemosensors : The development of pyrazole-based chemosensors for metal ion detection is a growing area of interest. Studies have reported the synthesis of pyrazoline derivatives that act as fluorescent chemosensors, offering selective detection of metal ions such as Fe3+. This highlights the potential of pyrazole derivatives in environmental monitoring and analytical chemistry (Khan, 2020).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-6-11(15(8-16)14-9)10-4-5-12(17-2)13(7-10)18-3/h4-5,7-8,11H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEJYBMFXRIYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)C2=CC(=C(C=C2)OC)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
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5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.